molecular formula C10H7ClF3N3O2S B1459102 Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate CAS No. 1623663-01-3

Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate

Cat. No.: B1459102
CAS No.: 1623663-01-3
M. Wt: 325.7 g/mol
InChI Key: SLOPGXYVCYQYGS-UHFFFAOYSA-N
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Description

Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C10H7ClF3N3O2S and its molecular weight is 325.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3O2S/c1-19-7(18)4-20-9-16-15-8-6(11)2-5(3-17(8)9)10(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOPGXYVCYQYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C2N1C=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of a drug. The presence of fluorine atoms can enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and reach its target .

Biochemical Analysis

Biochemical Properties

Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. The interaction of this compound with these enzymes can lead to the modulation of their activity, thereby influencing various biochemical pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to modulate the expression of genes involved in inflammatory responses and cell proliferation. The compound’s impact on cell signaling pathways can lead to alterations in cellular behavior, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of triazole derivatives to carbonic anhydrase can inhibit its activity, affecting the regulation of pH and ion balance in cells. Additionally, the compound’s interaction with receptors can modulate signaling pathways, influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that triazole derivatives can exhibit varying degrees of stability, with some compounds being more prone to degradation than others. The long-term effects of this compound on cellular function can include sustained enzyme inhibition, altered gene expression, and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. For example, triazole derivatives are known to undergo metabolic transformations, including oxidation and conjugation reactions. These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, triazole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can impact its interactions with biomolecules and its overall biological effects.

Biological Activity

Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate, identified by CAS number 1823184-34-4, is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural properties, and biological activities based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H7ClF3N3O4SC_{10}H_7ClF_3N_3O_4S and a molecular weight of 357.70 g/mol. It features a triazole ring fused with a pyridine structure, which is known to enhance its biological activity. The presence of chlorine and trifluoromethyl groups contributes to its chemical reactivity and potential pharmacological effects.

Biological Activity

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, studies have shown that triazole derivatives can inhibit various cancer cell lines by targeting key enzymes involved in cell proliferation:

  • Polo-like Kinase 1 (Plk1) : This kinase is crucial for mitotic progression. Compounds targeting Plk1 have demonstrated effective inhibition of cancer cell growth. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against Plk1 .

2. Antimicrobial Activity

The compound's structural similarity to known antimicrobial agents suggests it may possess antibacterial and antifungal properties. Research on related triazole compounds has shown promising results against pathogens such as Mycobacterium tuberculosis and various fungal strains:

  • Antituberculosis Activity : Compounds derived from triazolethiones have been screened against Mycobacterium tuberculosis with some exhibiting higher inhibition rates than standard treatments like rifampicin .

3. Mechanism of Action

The biological activity of this compound is believed to involve the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.
  • Cell Cycle Disruption : By interfering with the normal cell cycle processes, it can induce apoptosis in malignant cells.

Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityResults
Triazole derivativeAnticancerIC50 values < 10 µM against Plk1
TriazolethioneAntituberculosisMIC = 31.25 µg/mL against Mycobacterium bovis BCG
Sulfonyl derivativeAntimicrobialEffective against various bacterial strains

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridine compounds exhibit promising antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in microbial cells .

Antiparasitic Properties

Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate has shown potential against protozoan parasites such as Cryptosporidium spp. In vitro studies have reported effective inhibition of C. parvum, suggesting that modifications to the triazolo-pyridine scaffold can enhance antiparasitic activity .

Anticancer Potential

Emerging research highlights the anticancer potential of triazolo-pyridine derivatives. These compounds may interfere with cancer cell proliferation and induce apoptosis through various pathways. For example, modifications to the heteroaryl head group have been linked to increased potency against specific cancer cell lines .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be significantly influenced by its structural components:

Structural FeatureEffect on Activity
Triazolo-Pyridine CoreEssential for biological activity
Chloro GroupEnhances lipophilicity
Trifluoromethyl GroupIncreases potency against pathogens
Thioacetate MoietyMay improve solubility and bioavailability

Modifications to these features can lead to variations in biological activity and selectivity for target organisms or cancer types.

In Vivo Efficacy Against Cryptosporidiosis

In a notable study involving gnotobiotic piglets infected with C. hominis, this compound demonstrated significant efficacy in reducing parasite load compared to controls . This underscores its potential as a therapeutic agent for treating cryptosporidiosis.

Anticancer Activity in Cell Lines

Another study evaluated the compound's effects on various cancer cell lines, revealing that certain structural modifications led to enhanced cytotoxicity while minimizing off-target effects . This research paves the way for developing targeted cancer therapies based on this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.